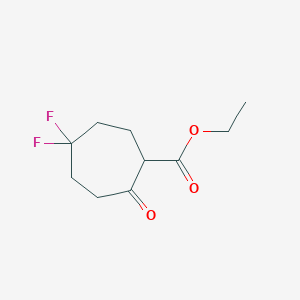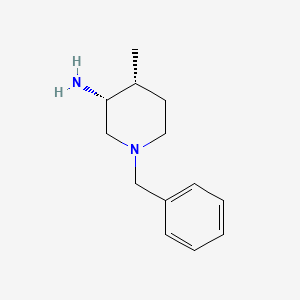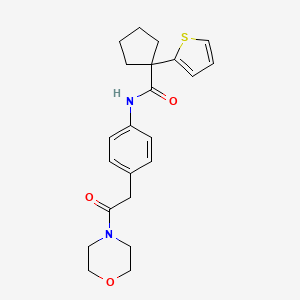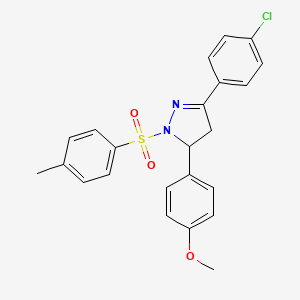![molecular formula C20H21NO4 B2514278 N-[2,2-bis(furan-2-yl)éthyl]-3-(4-méthoxyphényl)propanamide CAS No. 2309802-67-1](/img/structure/B2514278.png)
N-[2,2-bis(furan-2-yl)éthyl]-3-(4-méthoxyphényl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Applications De Recherche Scientifique
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential biological activity, it is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Furan Rings: The furan rings can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Attachment of the Furan Rings to the Ethyl Chain: This step involves the alkylation of the furan rings with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
Formation of the Amide Bond: The final step involves the reaction of the intermediate compound with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.
Mécanisme D'action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The furan rings and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-hydroxyphenyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-chlorophenyl)propanamide: Similar structure but with a chloro group instead of a methoxy group.
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-nitrophenyl)propanamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its interactions with biological targets and improve its pharmacological profile.
Propriétés
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-23-16-9-6-15(7-10-16)8-11-20(22)21-14-17(18-4-2-12-24-18)19-5-3-13-25-19/h2-7,9-10,12-13,17H,8,11,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPRXICYIORBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-4-phenoxybutanamide](/img/structure/B2514199.png)
![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)

![2-{(1S)-1-[(tert-butoxycarbonyl)amino]-3-methylbutyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2514205.png)
![N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2514207.png)


![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)


![2-(2-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2514214.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)
![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)
